molecular formula C10H10ClN B3034261 7'-Chlorospiro[cyclopropane-1,3'-indoline] CAS No. 1505857-33-9

7'-Chlorospiro[cyclopropane-1,3'-indoline]

Cat. No.: B3034261
CAS No.: 1505857-33-9
M. Wt: 179.64
InChI Key: BYMOKQDKWNZTSG-UHFFFAOYSA-N
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Description

7'-Chlorospiro[cycloprane-1,3'-indoline] (CAS Number: 1505857-33-9) is a high-purity spirocyclic compound with the molecular formula C 10 H 10 ClN and a molecular weight of 179.65 g/mol. It is a chlorinated derivative of the spiro[cyclopropane-1,3'-indoline] scaffold. This structure is characterized by its rigid three-dimensional architecture, where a cyclopropane ring and an indoline moiety are orthogonally fused at a central spiro carbon atom . Spirocyclic scaffolds like this are of significant value in medicinal chemistry and drug discovery. The spiro structure offers a stable, three-dimensional framework that can improve the physicochemical properties of lead molecules, potentially enhancing water solubility, lipophilicity, and metabolic stability . The cyclopropane ring is a prominent feature in drug design, often used to increase potency, fix molecular conformation, and improve pharmacokinetic profiles . The primary research application of this chemical class is in the development of novel therapeutic agents. Spiro[cyclopropane-1,3'-indolin]-2'-ones, which are closely related to this compound, have been extensively synthesized and evaluated as potential anticancer agents . Libraries of these compounds have demonstrated promising in vitro activity against a range of human cancer cell lines, including prostate cancer (DU-145), colon cancer (HT-29), cervical cancer (Hela), lung cancer (A-549), and breast cancer (MCF-7) . Specific lead compounds from this series have been shown to induce caspase-3 dependent apoptotic cell death by arresting the cell cycle in the G0/G1 phase . As a chlorinated analog, 7'-Chlorospiro[cyclopropane-1,3'-indoline] serves as a versatile chemical intermediate for researchers exploring structure-activity relationships (SAR) to optimize biological activity. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMOKQDKWNZTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Spiro Cyclopropane 1,3 Indoline Synthesis

Elucidation of Carbene and Carbenoid Intermediates in Cyclopropanation

The formation of the cyclopropane (B1198618) ring fused at the C3 position of an indoline (B122111) core is often achieved through cyclopropanation reactions. A key area of investigation in these reactions is the role of carbene and carbenoid intermediates. Carbenes are neutral, divalent carbon species that are highly reactive and can add to carbon-carbon double bonds to form cyclopropanes. researchgate.netnih.gov

In the context of synthesizing spiro[cyclopropane-1,3'-indoline] (B1354872), a common precursor is a 3-methyleneoxindole (B167718), which possesses an exocyclic C=C double bond. The reaction of this precursor with a carbene source, such as a diazo compound under thermal or photochemical conditions, can lead to the desired spiro-cyclopropane ring system. researchgate.net The mechanism involves the generation of the carbene, which then attacks the double bond of the 3-methyleneoxindole.

Alternatively, carbenoid intermediates, which are metal-complexed carbenes, offer greater control and selectivity. For instance, the Simmons-Smith reaction using diiodomethane (B129776) and a zinc-copper couple generates a zinc carbenoid that can cyclopropanate the double bond. Another approach involves the use of ylides, such as those derived from sulfur or phosphorus, which react with electron-deficient olefins in a process that can be considered a formal carbenoid transfer. researchgate.net These methods often provide higher diastereoselectivity compared to free carbene reactions.

Computational studies have been employed to understand the energy profiles of carbene addition reactions, confirming the direct link between the carbene intermediate and the cyclopropane product via a single transition state. nih.gov The nature of the substituent on the indoline ring, such as a chloro group at the 7'-position, is expected to influence the electronic properties of the 3-methyleneoxindole precursor, thereby affecting the rate and selectivity of the cyclopropanation step.

Intermediate TypePrecursor(s)Key CharacteristicsRelevance to Spiro[cyclopropane-1,3'-indoline]
Free Carbene Diazo compounds (e.g., diazomethane)Highly reactive, uncharged, electron-deficient. nih.govAddition to a 3-methylene-7-chlorooxindole precursor.
Carbenoid Diiodomethane + Zn-Cu couple (Simmons-Smith)Metal-complexed carbene, offers better stereocontrol.Stereoselective cyclopropanation of the exocyclic double bond.
Ylide (Carbenoid equivalent) Sulfur or Phosphorus YlidesReacts with electron-deficient olefins. researchgate.netMichael-initiated ring closure mechanism onto the olefin.

Analysis of HOMO-LUMO Interactions in Cycloaddition Pathways

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful strategy for constructing spiro-heterocyclic systems. researchgate.net The regioselectivity and reactivity in these reactions are governed by the frontier molecular orbital (HOMO-LUMO) interactions between the 1,3-dipole and the dipolarophile. nih.gov

In a potential synthesis of 7'-Chlorospiro[cyclopropane-1,3'-indoline] derivatives, an azomethine ylide could serve as the 1,3-dipole. Such ylides can be generated in situ from the condensation of an isatin (B1672199) derivative (e.g., 7-chloroisatin) with an amino acid. researchgate.net The dipolarophile in this case would be a cyclopropene (B1174273) derivative. The reaction's feasibility depends on the energy gap between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa).

The electronic nature of substituents on both components is critical. An electron-withdrawing group like chlorine at the 7'-position of the indoline-derived azomethine ylide would lower the energy of its HOMO and LUMO. This modulation of the frontier orbital energies can influence whether the reaction proceeds under HOMO(dipole)-LUMO(dipolarophile) control or LUMO(dipole)-HOMO(dipolarophile) control, thereby dictating the reaction rate and selectivity. nih.gov Computational methods are often used to calculate these orbital energies and predict the most favorable reaction pathway. mdpi.com

Interaction TypeDescriptionControlling FactorsPredicted Outcome for 7'-Chloro Derivative
Normal-electron-demand HOMO(dipole) - LUMO(dipolarophile)Dominant when the dipole is electron-rich and the dipolarophile is electron-poor.May be less favored due to the electron-withdrawing Cl group lowering the HOMO energy.
Inverse-electron-demand LUMO(dipole) - HOMO(dipolarophile)Dominant when the dipole is electron-poor and the dipolarophile is electron-rich.May be favored, as the Cl group lowers the LUMO energy, decreasing the energy gap with the HOMO of an electron-rich dipolarophile.

Reaction Pathway Duality and Energy Landscape Analysis

The synthesis of complex molecules like spiro-indoline derivatives can often proceed through multiple competing reaction pathways. This concept of reaction pathway duality is a significant area of mechanistic investigation, where subtle changes in reactants or conditions can lead to completely different molecular scaffolds. beilstein-journals.org

For instance, in multi-component reactions involving isatin derivatives, the initial adduct can undergo different cyclization pathways depending on the nature of the substituents. beilstein-journals.org One pathway might lead to a five-membered ring, while another could result in a six-membered ring. The presence of a 7'-chloro substituent can influence the reactivity of nearby functional groups through electronic effects, potentially favoring one pathway over another.

Energy landscape analysis, performed using computational methods like Density Functional Theory (DFT), is essential for understanding these dual pathways. researchgate.net By calculating the energies of intermediates and transition states for all plausible routes, a comprehensive reaction profile can be constructed. mdpi.com This analysis can reveal the kinetic and thermodynamic products, explaining why a particular isomer or product is formed selectively. For the synthesis of 7'-Chlorospiro[cyclopropane-1,3'-indoline], such analysis could compare a concerted [3+2] cycloaddition mechanism against a stepwise Michael addition-cyclization pathway, determining which is energetically more favorable.

Stereochemical Control Mechanisms in Spiro[cyclopropane-1,3'-indoline] Formation

The spirocyclic nature of spiro[cyclopropane-1,3'-indoline] means that the spiro-carbon is a quaternary stereocenter. Therefore, controlling the stereochemistry during its formation is a critical challenge. The mechanisms of stereochemical control depend heavily on the chosen synthetic route.

In cyclopropanation reactions, the diastereoselectivity is often dictated by the facial selectivity of the attack on the 3-methyleneoxindole precursor. The existing stereochemistry of the indoline ring and the bulkiness of the reactants and catalysts can direct the incoming carbene or carbenoid to one face of the double bond over the other. Chiral catalysts are frequently employed to achieve high enantioselectivity in these transformations. nih.gov

In cycloaddition reactions, the stereochemistry is determined during the formation of the new single bonds. For example, in a 1,3-dipolar cycloaddition, the relative orientation of the dipole and dipolarophile in the transition state determines the stereochemistry of the final product. mdpi.com The formation of specific diastereomers can be favored due to steric hindrance or secondary orbital interactions in the transition state. The reaction involving 7-chloroisatin (B1582877) to form a spiro-indoline derivative has been shown to yield single diastereomers in some cases, highlighting the inherent selectivity of these cyclization processes. nih.gov

Synthetic RouteMechanism of StereocontrolInfluencing Factors
Carbenoid Cyclopropanation Substrate-controlled facial selectivity; Catalyst-controlled approach.Steric hindrance from the indoline N-substituent; Structure of the chiral ligand on the metal catalyst.
1,3-Dipolar Cycloaddition Diastereoselective approach of the dipole to the dipolarophile.Steric and electronic interactions in the transition state; secondary orbital interactions. mdpi.com
Multi-component Reactions Kinetic or thermodynamic control during the final cyclization step. beilstein-journals.orgReaction temperature; nature of the base or catalyst used.

Proposed Reaction Mechanisms for Novel Spirocyclization Processes

The development of novel synthetic methods for spiro-indoline compounds is an active area of research, with new reaction mechanisms continuously being proposed and investigated. Many of these novel processes involve cascade or domino reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. beilstein-journals.org

One proposed novel mechanism could involve a formal [3+2] cycloaddition strategy. For example, the reaction of a Morita-Baylis-Hillman (MBH) adduct derived from 7-chloroisatin with a 1,3-dicarbonyl compound could proceed through a sequence of a nucleophilic substitution to form an allylammonium ylide, followed by an intramolecular oxa-Michael addition to construct the spiro-furan-pyrrolidine system fused to the indoline core. rsc.org

Another plausible mechanism involves the ring-opening of a donor-acceptor cyclopropane. Spirocyclopropyl oxindoles, activated by an electron-withdrawing group on the nitrogen, can act as three-carbon synthons. nih.gov In the presence of a Lewis acid, the cyclopropane ring can open to form a 1,3-zwitterionic intermediate, which can then be trapped by a suitable reaction partner in a [3+n] cycloaddition, providing access to diverse spirocyclic scaffolds. A 7'-chloro substituent would further enhance the acceptor properties of the oxindole (B195798) moiety, potentially facilitating the initial ring-opening step.

A cascade ring-opening/cyclization mechanism has also been explored for related spiro(nitrocyclopropane)oxindoles, where the oxindole moiety plays a dual role in promoting the cyclopropane ring opening and participating in the subsequent cyclization. nih.gov Adapting such a strategy could provide a novel entry to complex spiro[cyclopropane-1,3'-indoline] derivatives.

Computational and Theoretical Studies on 7 Chlorospiro Cyclopropane 1,3 Indoline and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of spiro[cyclopropane-1,3'-indoline] (B1354872) systems. researchgate.net These calculations provide a detailed picture of electron distribution, molecular orbital energies, and other electronic parameters that govern the molecule's stability and reactivity.

The electronic properties of the parent spiro[cyclopropane-1,3'-indoline] scaffold are significantly influenced by the interplay between the indoline (B122111) ring and the strained cyclopropane (B1198618) ring. The introduction of a chlorine atom at the 7'-position, as in 7'-Chlorospiro[cyclopropane-1,3'-indoline], further modulates these properties through inductive and resonance effects. DFT calculations can precisely quantify these changes.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule, helping to rationalize its structure and stability.

Computational studies on analogous spiro-oxindole derivatives have utilized these methods to evaluate their reactivity and pharmacokinetic properties. researchgate.netnih.gov For a representative spiro[cyclopropane-1,3'-indoline] analogue, typical DFT calculations would yield electronic property data as shown in the table below.

Table 1: Calculated Electronic Properties of a Spiro[cyclopropane-1,3'-indoline] Analogue (Representative Data)
ParameterCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.1 eV
HOMO-LUMO Gap (ΔE)5.1 eV
Dipole Moment2.5 D
Electron Affinity0.8 eV
Ionization Potential6.5 eV

Transition State Characterization and Energy Profile Analysis

A fundamental application of computational chemistry in studying reaction mechanisms is the characterization of transition states (TS) and the analysis of the complete reaction energy profile. This approach is critical for understanding how spiro[cyclopropane-1,3'-indoline] structures are formed, for instance, in cyclopropanation reactions. rsc.org

Theoretical calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This path includes locating and characterizing the geometry and energy of all intermediates and, crucially, the transition states that connect them. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

For example, in the synthesis of spirocyclopropyl oxindoles, DFT calculations have been used to investigate the mechanism of 1,3-dipolar cycloaddition reactions. mdpi.com These studies can compare different possible reaction pathways, such as concerted versus stepwise mechanisms, and determine which is energetically more favorable. By calculating the activation energies for competing pathways, researchers can explain or predict the observed product distribution. mdpi.comresearchgate.net

A mechanistic study on a related 1,3-dipolar cycloaddition to form a spiro-heterocycle provided the following comparative energy data. mdpi.com

Table 2: Calculated Activation and Reaction Energies for Competing Reaction Pathways (Representative Data based on a 1,3-DC reaction mdpi.com)
ParameterPathway APathway B
Activation Energy (kcal/mol)11.878.12
Reaction Energy (kcal/mol)-43.22-44.58

This data indicates that Pathway B is kinetically favored due to its lower activation energy, while the final product of Pathway B is also slightly more thermodynamically stable.

Prediction and Understanding of Stereoselectivity in Synthetic Routes

Many synthetic routes leading to spiro[cyclopropane-1,3'-indoline] derivatives can generate multiple stereoisomers. researchgate.netrsc.org Computational modeling is a powerful tool for predicting and rationalizing the stereochemical outcomes (diastereoselectivity and enantioselectivity) of these reactions. researchgate.net

Stereoselectivity is determined by the energy differences between the transition states leading to the different stereoisomeric products. The product formed via the lowest energy transition state will be the major product. By computationally modeling the various diastereomeric transition states, it is possible to predict the stereochemical outcome of a reaction.

For example, in the diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, the observed selectivity can be explained by the relative thermodynamic stabilities of the final products or the intermediates leading to them. rsc.orgresearchgate.net DFT calculations can be used to compute the energies of the possible diastereomers (e.g., cis vs. trans isomers). The isomer with the lower calculated free energy is predicted to be the thermodynamically favored product. These theoretical predictions can then be compared with experimental results to validate the proposed mechanism and the factors controlling stereoselectivity. nih.gov

Table 3: Calculated Relative Energies of Stereoisomers for a Spiro[cyclopropane-1,3'-indoline] Analogue
StereoisomerRelative Gibbs Free Energy (ΔG in kcal/mol)Predicted Major/Minor Product
(R,S)-Isomer0.00Major
(S,S)-Isomer+1.5Minor
(R,R)-Isomer+1.8Minor
(S,R)-Isomer+0.2Major

Conformational Analysis and Stability of Spirocyclic Systems

The three-dimensional structure and conformational flexibility of spirocyclic systems are key to their chemical and biological properties. The spiro[cyclopropane-1,3'-indoline] framework forces the two constituent rings into a nearly perpendicular orientation.

Conformational analysis through molecular modeling aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers for interconversion between them. For the spiro[cyclopropane-1,3'-indoline] system, this involves analyzing the puckering of the five-membered indoline ring and the relative orientation of substituents.

Experimental data from X-ray crystallography on the related spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) revealed a dihedral angle of 87.65° between the mean planes of the cyclopropane and indole (B1671886) rings, confirming their orthogonal arrangement. nih.gov Computational methods can replicate such geometric parameters and explore other possible low-energy conformations that might exist in solution. researchgate.net These studies can calculate the relative energies of different conformers, providing insight into the conformational landscape and the population of each conformer at a given temperature.

Table 4: Key Geometric Parameters for a Low-Energy Conformer of Spiro[cyclopropane-1,3'-indoline]
Geometric ParameterDescriptionCalculated/Experimental Value
Indoline/Cyclopropane Dihedral AngleAngle between the planes of the two rings~88° nih.gov
C2'-N1'-C7'a Angle (Indoline)Bond angle within the indoline ring~110°
C1-C2-C3 Angle (Cyclopropane)Internal angle of the cyclopropane ring~60°

Investigation of Reaction Pathways through Molecular Modeling

Beyond analyzing individual transition states, molecular modeling allows for the comprehensive investigation of entire reaction pathways. researchgate.net This involves mapping the multi-step processes that transform reactants into products, including the formation of intermediates, to build a complete mechanistic picture.

For the synthesis of spiro[cyclopropane-1,3'-indoline] and its analogues, computational studies can elucidate complex reaction cascades. For instance, in the solvent-controlled divergent synthesis of spirocyclopropyl oxindoles, modeling can help explain why one solvent leads to cyclopropanation while another favors a different reaction pathway. researchgate.net This is achieved by calculating the energy profiles of the competing pathways in different solvent environments, using implicit or explicit solvent models.

Mechanistic investigations using DFT can also confirm the identity of proposed intermediates by comparing calculated properties (e.g., NMR shifts, energies) with experimental observations. researchgate.net In a study of a 1,3-dipolar cycloaddition, Molecular Electron Density Theory (MEDT) was used to analyze the flow of electron density along the reaction coordinate, providing a deep understanding of the bonding changes and the factors that control regioselectivity. mdpi.com Such studies are invaluable for rationalizing why a reaction proceeds with a specific regiochemical outcome, a critical aspect in the synthesis of complex molecules like substituted spiro[cyclopropane-1,3'-indolines]. researchgate.netacs.org

Chemical Reactivity and Derivatization of the Spiro Cyclopropane 1,3 Indoline Scaffold

Transformations Involving the Cyclopropane (B1198618) Ring

The high ring strain of the cyclopropane ring in the spiro[cyclopropane-1,3'-indoline] (B1354872) scaffold makes it susceptible to ring-opening and ring-expansion reactions, providing a versatile platform for the synthesis of more complex heterocyclic systems. These transformations are typically initiated by the activation of the cyclopropane ring, often through the introduction of an electron-withdrawing group at a vicinal position, such as in spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) derivatives.

One of the most explored areas is the [3+2] annulation, where the three-carbon cyclopropane unit reacts with a two-atom component. For instance, the reaction of spirocyclopropyl oxindoles with imines, catalyzed by a Lewis acid, can lead to the formation of spiro-pyrrolidine-oxindoles. nih.govacs.org This transformation proceeds through the opening of the cyclopropane ring to form a zwitterionic intermediate, which then undergoes a cycloaddition with the imine. A similar strategy has been employed using isocyanates as the two-atom component, resulting in the formation of spiro[pyrrolidone-3,3′-oxindole] derivatives under microwave irradiation. acs.org

The scope of dipolarophiles is not limited to imines and isocyanates. Carbonyl compounds have also been shown to participate in ring-expansion reactions with spirovinylcyclopropanes fused to an oxindole (B195798) ring, under palladium(II) catalysis, to yield bispiro-oxindoles. nih.gov These reactions highlight the utility of the strained cyclopropane ring as a latent 1,3-dipole equivalent for the construction of five-membered heterocyclic rings fused in a spirocyclic fashion.

Table 1: Examples of Ring-Expansion Reactions of the Spiro[cyclopropane-1,3'-oxindole] Scaffold

Cyclopropane DerivativeReagentProductReference
Spiro[cyclopropane-1,3'-oxindole]IminesSpiro-pyrrolidine-oxindole nih.govacs.org
Spiro[cyclopropane-1,3'-oxindole]IsocyanatesSpiro[pyrrolidone-3,3′-oxindole] acs.org
Spirovinylcyclopropane-oxindole3-OxindolesBispiro-oxindole nih.gov

Reactivity at the Indoline (B122111) Nitrogen Atom

The secondary amine of the indoline ring in 7'-chlorospiro[cyclopropane-1,3'-indoline] is a key site for functionalization. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing for a variety of substitution reactions to introduce diverse substituents.

Standard N-alkylation and N-acylation reactions can be readily applied to the indoline nitrogen. Furthermore, modern cross-coupling methodologies offer powerful tools for the formation of C-N bonds, enabling the introduction of aryl, and other unsaturated moieties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for the N-arylation of a wide range of nitrogen-containing heterocycles, including indoles and indolines. numberanalytics.com This reaction typically employs an aryl halide or triflate as the coupling partner in the presence of a palladium catalyst and a suitable ligand.

Transition-metal-free approaches for N-arylation have also been developed, such as the base-promoted nucleophilic aromatic substitution (SNAr) of fluoro- and chloroarenes. nih.gov This method provides an alternative route to N-aryl indoles and related heterocycles. nih.gov While direct examples on the 7'-chlorospiro[cyclopropane-1,3'-indoline] are not extensively documented, these established methodologies for indole (B1671886) and indoline derivatization are expected to be applicable.

Chemical Modifications at the 7'-Chlorine Substituent

The chlorine atom at the 7'-position of the indoline ring presents a valuable handle for further chemical modifications, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The reactivity of the C-Cl bond in these reactions is influenced by the electronic nature of the indoline ring and the presence of other substituents.

Functional Group Interconversions on the Spiro[cyclopropane-1,3'-indoline] Core

Beyond the specific reactivity of the cyclopropane ring, the indoline nitrogen, and the 7'-chloro substituent, various other functional group interconversions can be envisaged on the spiro[cyclopropane-1,3'-indoline] core to access a wider range of derivatives. A key area for such modifications is the 2'-position of the indoline ring.

The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones is a common entry point into this class of compounds. rsc.orgnih.gov The ketone functionality at the 2'-position can be further transformed. For example, it can be converted to an imine, leading to spiro[cyclopropane-1,3'-indolin]-2'-imines, which themselves can be valuable synthetic intermediates. rsc.org Furthermore, the carbonyl group can undergo reduction to the corresponding alcohol, or be subjected to Wittig-type reactions to introduce an exocyclic double bond.

These interconversions at the 2'-position significantly expand the chemical space accessible from the core spiro[cyclopropane-1,3'-indoline] scaffold, allowing for the introduction of a wide variety of functional groups and the construction of more elaborate molecular architectures.

Exploration of New Reaction Pathways and Reagents

The quest for novel and efficient synthetic methodologies continues to drive the exploration of new reaction pathways and reagents for the derivatization of heterocyclic scaffolds like spiro[cyclopropane-1,3'-indoline]. Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecules in a single step from simple starting materials. mdpi.comnih.gov The application of MCRs to the synthesis of spiro-indoline derivatives, for instance through 1,3-dipolar cycloaddition reactions, offers an atom-economical and convergent approach to generate molecular diversity. nih.govresearchgate.net

The use of unconventional activation methods, such as ultrasound irradiation, has also been shown to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including 7-chloroquinoline (B30040) derivatives. researchgate.netsemanticscholar.org Such techniques could potentially be applied to the derivatization of 7'-chlorospiro[cyclopropane-1,3'-indoline], offering milder and more efficient reaction conditions.

Furthermore, the development of novel catalytic systems, including those based on earth-abundant metals or organocatalysts, is an active area of research that could provide new avenues for the functionalization of the spiro[cyclopropane-1,3'-indoline] core. numberanalytics.com These modern synthetic methods hold the promise of enabling the synthesis of a broader range of derivatives with tailored properties for various applications.

Advanced Structural Elucidation Techniques in Research on Spiro Cyclopropane 1,3 Indoline Compounds

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction stands as the most definitive method for determining the detailed three-dimensional structure of crystalline compounds. thieme-connect.de By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map of the molecule, revealing atomic positions, bond lengths, bond angles, and torsional angles. This provides an unambiguous determination of the molecule's relative stereochemistry, which is the fixed spatial arrangement of atoms and functional groups relative to one another. thieme-connect.de

In the context of spiro[cyclopropane-1,3'-indoline] (B1354872) research, this technique is crucial for confirming the stereochemical outcome of synthetic reactions. For instance, studies on the synthesis of various spiro[cyclopropane-1,3'-indolin]-2'-ones have utilized single-crystal X-ray analysis to unequivocally establish the relative configuration of the newly formed stereocenters. researchgate.netlookchem.com

A crystal structure analysis of the parent compound, spiro[cyclopropane-1,3′-indolin]-2′-one, provides a clear example of the precise data obtained. The analysis reveals that the indoline-2-one and cyclopropane (B1198618) ring systems are nearly perpendicular to each other, with a dihedral angle of 87.65 (17)°. nih.gov This orthogonal arrangement is a key structural feature of this spirocyclic system. The crystallographic data not only confirms the connectivity but also provides the exact spatial coordinates of each atom, cementing the relative stereochemistry.

Furthermore, when a chiral molecule crystallizes in a non-centrosymmetric space group, X-ray diffraction can be used to determine the absolute stereochemistry by analyzing the anomalous scattering of the X-rays. thieme-connect.de This allows for the assignment of the (R) or (S) configuration to each chiral center without ambiguity.

Below is a table summarizing crystallographic data for the related compound spiro[cyclopropane-1,3′-indolin]-2′-one, illustrating the type of information generated from a single-crystal X-ray diffraction experiment. nih.gov

Table 1: Crystallographic Data for Spiro[cyclopropane-1,3′-indolin]-2′-one nih.gov
ParameterValue
Chemical FormulaC₁₀H₉NO
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)7.4348 (6)
b (Å)14.0589 (11)
c (Å)15.6401 (16)
Volume (ų)1634.8 (2)
Dihedral Angle (Indoline/Cyclopropane)87.65 (17)°

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 1H-1H NOESY) for Stereochemical Assignments

While X-ray diffraction provides definitive structural information in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure in solution. thieme-connect.de For complex stereochemical assignments, advanced two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly informative.

The NOESY experiment detects spatial proximity between protons that are typically within 5 Å of each other. This is based on the Nuclear Overhauser Effect (NOE), a through-space magnetization transfer between nuclear spins. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it highly sensitive to their spatial arrangement.

This technique has been successfully applied to determine the relative stereochemistry of spiro[cyclopropane-1,3'-indoline] derivatives. researchgate.net By identifying key NOE correlations, researchers can confirm the relative orientation of substituents on both the cyclopropane and indoline (B122111) rings. For example, in a related spiro-indoline system, the observation of NOE signals between protons on the indoline ring and specific protons on the adjacent ring system confirmed their proximity, while the absence of other expected signals ruled out alternative diastereomers. mdpi.com A weak NOESY cross-peak between an aromatic indoline proton and a methylene (B1212753) proton provided further support for the proposed configuration. mdpi.com

In the case of a substituted 7'-Chlorospiro[cyclopropane-1,3'-indoline], a NOESY experiment would be critical to establish the relative orientation of substituents on the cyclopropane ring relative to the chloro-substituted benzene (B151609) ring of the indoline moiety. A hypothetical set of key NOESY correlations that could be used to assign the stereochemistry is presented in the table below.

Table 2: Hypothetical Key 1H-1H NOESY Correlations for Stereochemical Assignment of a Substituted Spiro[cyclopropane-1,3'-indoline]
Proton 1Proton 2Observed CorrelationStereochemical Implication
H-6' (Indoline)Cyclopropane Proton (cis to indoline)StrongConfirms the cyclopropane proton is on the same face as the aromatic ring.
H-6' (Indoline)Cyclopropane Proton (trans to indoline)AbsentIndicates this proton is on the opposite face, more than 5 Å away.
Cyclopropane Proton ACyclopropane Proton BMediumConfirms geminal or vicinal relationship, depending on the specific protons.
H-4' (Indoline)Cyclopropane Proton (cis to indoline)Weak/MediumSupports the assignment from the H-6' correlation.

By combining the definitive solid-state data from X-ray diffraction with the detailed solution-state information from advanced NMR techniques like NOESY, researchers can confidently and accurately characterize the complex three-dimensional structures of novel 7'-Chlorospiro[cyclopropane-1,3'-indoline] compounds and their analogues.

Future Directions in Academic Research on 7 Chlorospiro Cyclopropane 1,3 Indoline

Development of More Efficient and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more efficient and environmentally benign methods for the synthesis of 7'-Chlorospiro[cyclopropane-1,3'-indoline] and its analogs. While established methods for constructing the spiro[cyclopropane-1,3'-indoline] (B1354872) core exist, adapting these for chlorinated substrates and improving their sustainability profile will be critical.

Key areas of focus will include:

Atom Economy: Moving beyond classical cyclopropanation reactions that may generate stoichiometric byproducts towards more atom-economical approaches. This could involve the use of catalytic carbene transfer reactions from readily available and safer precursors.

Green Solvents and Reagents: Investigating the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, to replace traditional volatile organic compounds. Furthermore, exploring the use of non-toxic and renewable reagents will be a significant step towards sustainability.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound, particularly for reactions involving hazardous intermediates.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. For instance, a one-pot synthesis of spiro thiochromene–oxindole (B195798) derivatives has been developed using taurine (B1682933) as an eco-friendly bio-organic catalyst in aqueous media, showcasing the potential for green, multicomponent strategies. mdpi.com

A comparative look at existing and potential future sustainable synthetic approaches is presented in Table 1.

Current Approaches Future Sustainable Methodologies Potential Advantages of Future Methodologies
Use of traditional organic solventsUtilization of green solvents (e.g., water, ionic liquids)Reduced environmental impact, improved safety
Stoichiometric reagentsCatalytic approaches with high turnover numbersIncreased atom economy, reduced waste
Batch processingContinuous flow synthesisEnhanced safety, scalability, and process control
Multi-step synthesis with purification of intermediatesOne-pot and tandem reaction cascadesIncreased efficiency, reduced solvent and energy consumption

Exploration of Novel Catalytic Systems for Stereoselective Synthesis

The stereoselective synthesis of 7'-Chlorospiro[cyclopropane-1,3'-indoline] is of paramount importance, as the biological activity and material properties of chiral molecules are often dependent on their specific stereochemistry. Future research will undoubtedly focus on the discovery and development of novel catalytic systems to achieve high levels of enantioselectivity and diastereoselectivity.

Promising avenues for exploration include:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Future work could explore the application of novel chiral thiourea, squaramide, or cinchona alkaloid-derived catalysts for the stereoselective cyclopropanation leading to 7'-chlorinated derivatives. For instance, an asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives has been achieved with high enantiomeric excess using a quinidine-derived squaramide catalyst.

Transition Metal Catalysis: While transition metal catalysis is well-established in cyclopropanation, there is still room for innovation. The development of catalysts based on earth-abundant and non-toxic metals (e.g., iron, copper, zinc) would be a significant advancement. A dinuclear zinc-ProPhenol complex has been successfully used as a catalyst in the efficient [3 + 3] annulation of indoline-2-thiones and isatylidene malononitriles. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. Engineered enzymes, such as evolved cytochrome P450s or other carbene transferases, could be developed to specifically catalyze the formation of the desired stereoisomer of 7'-Chlorospiro[cyclopropane-1,3'-indoline].

A summary of potential novel catalytic systems is provided in Table 2.

Catalytic System Potential Advantages Examples of Related Applications
Chiral OrganocatalystsMetal-free, readily available, tunableAsymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives
Earth-Abundant Metal CatalystsCost-effective, reduced toxicityZinc-catalyzed enantioselective [3 + 3] annulation for chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives mdpi.com
Engineered BiocatalystsHigh stereoselectivity, mild reaction conditionsNot yet reported for this specific compound, but a promising future direction

Mechanistic Studies on Underexplored Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the formation and subsequent transformations of 7'-Chlorospiro[cyclopropane-1,3'-indoline] is crucial for optimizing existing synthetic methods and discovering new reactivity. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.

Areas ripe for investigation include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction transition states, predict stereochemical outcomes, and understand the role of catalysts and substituents in influencing reactivity. Mechanistic studies using computational methods have been employed to understand the regioselectivity of 1,3-dipolar cycloaddition reactions. nih.gov

Kinetic Studies: Detailed kinetic analysis of key synthetic steps can provide valuable insights into reaction orders, rate-determining steps, and the influence of various reaction parameters.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can help to identify and characterize reactive intermediates, providing direct evidence for proposed reaction mechanisms.

Design and Synthesis of New Derivatives with Tunable Reactivity

The 7'-chloro substituent on the indoline (B122111) ring provides a handle for further functionalization, allowing for the design and synthesis of a diverse library of new derivatives with tailored properties. Future research will likely focus on exploiting this feature to modulate the electronic and steric characteristics of the molecule.

Potential strategies for derivatization include:

Cross-Coupling Reactions: The chloro group can be readily transformed into other functional groups (e.g., aryl, alkyl, amino, alkoxy) via palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Nucleophilic Aromatic Substitution: Under certain conditions, the chloro group may be susceptible to nucleophilic aromatic substitution, providing access to a range of derivatives.

Modification of the Indoline Nitrogen: The nitrogen atom of the indoline ring can be functionalized with various protecting groups or other substituents to fine-tune the molecule's properties. The synthesis of (R)-2′-amino-7′-chloro-9′-methyl-2-oxo-9′H-spiro[indoline-3,4′-thiopyrano[2,3-b]indole]-3′-carbonitrile demonstrates the feasibility of creating complex derivatives. mdpi.com

The potential for creating derivatives with tunable reactivity is summarized in Table 3.

Modification Site Synthetic Strategy Potential Impact on Reactivity
7'-Chloro positionCross-coupling reactions, Nucleophilic aromatic substitutionModulation of electronic properties, introduction of new functional groups
Indoline nitrogenAlkylation, Acylation, ArylationAlteration of steric hindrance and electronic density of the indoline ring
Cyclopropane (B1198618) ringRing-opening reactions, further functionalizationIntroduction of new stereocenters and functional groups

Applications in Advanced Chemical Materials and Methodological Development

The unique structural and electronic features of 7'-Chlorospiro[cyclopropane-1,3'-indoline] and its derivatives make them promising candidates for applications in materials science and as building blocks for the development of new synthetic methodologies.

Future research in this area could explore:

Medicinal Chemistry: Given that spiro[cyclopropane-1,3'-indolin]-2'-ones have been investigated as potential anticancer agents, 7'-chloro derivatives could be synthesized and screened for a range of biological activities. nih.gov

Organic Electronics: The indoline core is a known component in organic electronic materials. The introduction of a chloro group and a spiro-fused cyclopropane could modulate the photophysical and electronic properties of these materials, leading to new applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Indoline-2-one has been used as a precursor for synthesizing organic luminescent molecules.

Methodological Development: The strained cyclopropane ring can undergo regioselective ring-opening reactions, making 7'-Chlorospiro[cyclopropane-1,3'-indoline] a potentially valuable intermediate for the synthesis of more complex heterocyclic scaffolds.

Q & A

Q. How can AI-driven models enhance the prediction of 7'-Chlorospiro[cyclopropane-1,3'-indoline]’s synthetic pathways?

  • Answer : Train neural networks on reaction databases (e.g., Reaxys) to predict feasible routes. Integrate with robotic platforms for autonomous experimentation. Validate AI proposals with microfluidic high-throughput screening .

Methodological Frameworks

  • Theoretical grounding : Align studies with spirocyclic compound pharmacology or cyclopropane reactivity theories to ensure hypothesis-driven experimentation .
  • Data analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address peer-review critiques .
  • Conflict resolution : Apply root-cause analysis (e.g., Ishikawa diagrams) to identify experimental variables contributing to data contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.